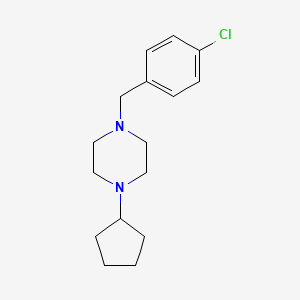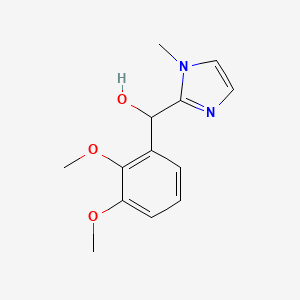![molecular formula C17H16N2O2S B4880236 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4880236.png)
1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone
描述
1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone, also known as BIX-01294, is a chemical compound that has been widely studied for its potential use in epigenetic research. Epigenetics refers to the study of changes in gene expression that are not caused by changes in the DNA sequence itself, but rather by modifications to the way that DNA is packaged and regulated within cells.
作用机制
1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone works by binding to the active site of G9a, preventing it from carrying out its normal function of adding methyl groups to specific sites on histone proteins. This leads to changes in the way that DNA is packaged and regulated within cells, which can have downstream effects on gene expression.
Biochemical and Physiological Effects:
1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone has been shown to have a variety of effects on cells and tissues, including changes in gene expression patterns, alterations in cell proliferation and differentiation, and changes in cell morphology and behavior. These effects are thought to be mediated by changes in the way that DNA is packaged and regulated within cells.
实验室实验的优点和局限性
One advantage of using 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone in lab experiments is its potency as a G9a inhibitor, which allows researchers to study the effects of G9a inhibition on gene expression and other cellular processes. However, one limitation of using 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone is its specificity for G9a, which means that it may not be suitable for studying other epigenetic modifications or pathways.
未来方向
There are many potential future directions for research on 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone and its effects on epigenetic regulation. Some possible areas of focus include:
1. Further studies on the specific mechanisms by which 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone alters gene expression and other cellular processes.
2. Development of more specific and potent G9a inhibitors that can be used to study the role of G9a in different cellular contexts.
3. Investigation of the potential therapeutic applications of 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone and other G9a inhibitors in the treatment of cancer and other diseases.
4. Exploration of the potential role of 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone and other epigenetic modifiers in the development of new treatments for neurological and psychiatric disorders.
5. Studies on the long-term effects of 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone on gene expression and other cellular processes, and the potential implications for human health and disease.
In conclusion, 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone is a potent inhibitor of the G9a enzyme that has been widely studied for its potential use in epigenetic research. Its ability to alter gene expression and other cellular processes makes it a valuable tool for studying the role of epigenetic regulation in health and disease. However, further research is needed to fully understand the mechanisms by which 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone works and its potential applications in the development of new treatments for a variety of diseases.
科学研究应用
1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone has been shown to be a potent inhibitor of a specific enzyme known as G9a, which is involved in the regulation of gene expression. By inhibiting G9a, 1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone can alter the way that DNA is packaged within cells, leading to changes in gene expression patterns.
属性
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11(20)12-7-8-16(21-2)13(9-12)10-22-17-18-14-5-3-4-6-15(14)19-17/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSYHOKUZGYZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![methyl N-methyl-N-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]glycinate](/img/structure/B4880181.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)

![2-(5-bromo-2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4880194.png)
![{(2S)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B4880201.png)

![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)

![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)